REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=O.O=S(Cl)[Cl:14]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([Cl:14])=[O:11]
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Name
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|
Quantity
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450 g
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Type
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reactant
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Smiles
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FC1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
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714 g
|
Type
|
reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
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900 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
|
Details
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the reaction mixture is heated
|
Type
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TEMPERATURE
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Details
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to reflux for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
Subsequently, the solvent is removed in vacuo
|
Type
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DISTILLATION
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Details
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after which vacuum distillation of the resulting oil
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Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC=C1)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |